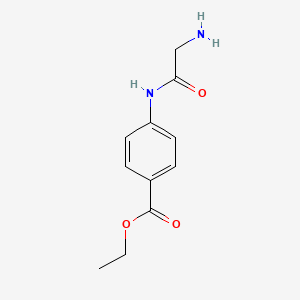

N-Glycyl-4-aminobenzoic acid ethyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[(2-aminoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXAWDGROAAJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191596 | |

| Record name | N-Glycyl-4-aminobenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38219-44-2 | |

| Record name | N-Glycyl-4-aminobenzoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038219442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycyl-4-aminobenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Glycyl 4 Aminobenzoic Acid Ethyl Ester and Its Analogs

Peptide Coupling Strategies for Glycyl Moiety Incorporation

The crucial step in the synthesis of N-Glycyl-4-aminobenzoic acid ethyl ester is the formation of the amide (peptide) bond between the carboxyl group of glycine (B1666218) and the amino group of ethyl 4-aminobenzoate (B8803810). This transformation requires the activation of the glycine's carboxylic acid to facilitate nucleophilic attack by the aniline (B41778) derivative. Various strategies have been developed to achieve this efficiently while minimizing side reactions, particularly racemization if chiral amino acids were to be used. uni-kiel.de

Solution-phase synthesis is a conventional and highly versatile method for peptide bond formation. In this approach, a protected glycine derivative (e.g., with a Boc- or Cbz- group on the amine) is reacted with ethyl 4-aminobenzoate in a suitable organic solvent. The reaction is mediated by a coupling reagent that activates the carboxylic acid. bachem.com

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC). peptide.com When using carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (HOSu) are often included to suppress racemization and improve coupling efficiency. bachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of ethyl 4-aminobenzoate. The byproduct of DCC, dicyclohexylurea, is poorly soluble in most organic solvents and can be removed by filtration. peptide.com

More modern and often more efficient coupling reagents belong to the phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salt families. bachem.comsigmaaldrich.com These reagents convert the protected amino acid into a reactive ester in situ, typically an OBt or OAt ester, which rapidly reacts with the amine component. sigmaaldrich.com For instance, HATU is known for its high efficiency, especially in sterically hindered couplings, due to the formation of a highly reactive OAt ester. sigmaaldrich.com These reactions are typically performed in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the released acid and facilitate the reaction. bachem.com

Table 1: Comparison of Common Solution-Phase Peptide Coupling Reagents

| Reagent Class | Example Reagents | Activating Species | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-Acylisourea | Cost-effective; requires additives (e.g., HOBt) to reduce side reactions; insoluble urea (B33335) byproduct (DCC). bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt Active Ester | High efficiency; avoids guanidinylation side products; can generate toxic byproducts (HMPA from BOP). uni-kiel.desigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt Active Ester | Very rapid and efficient; soluble byproducts; risk of guanidinylation of the free amine if used in excess. peptide.comsigmaaldrich.comuniurb.it |

While typically employed for longer peptides, solid-phase peptide synthesis (SPPS) principles can be adapted for the synthesis of dipeptides and their derivatives. In a hypothetical SPPS approach for an analog, 4-aminobenzoic acid could first be anchored to a solid support (resin). The immobilized aminobenzoic acid would then be reacted with an excess of N-protected glycine using standard coupling reagents like HBTU or HATU. The use of excess reagents drives the reaction to completion. After the coupling reaction, the protecting group on the glycine is removed, and if further elongation were desired, another amino acid could be added. Finally, the desired product is cleaved from the resin, often with an acid like trifluoroacetic acid (TFA), which simultaneously removes many common protecting groups. Subsequent esterification of the carboxylic acid would be required to yield the final ethyl ester product.

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Lipases, in particular, have been shown to catalyze the formation of amide bonds (aminolysis) under mild conditions. nih.gov The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is effective in catalyzing the direct aminolysis of esters. nih.gov In this context, a glycine ester (e.g., methyl or ethyl glycinate) could be reacted with ethyl 4-aminobenzoate in the presence of the enzyme. This approach avoids the need for protecting groups and harsh chemical reagents, often leading to high yields and a cleaner product profile. The reaction is a transacylation where the enzyme facilitates the transfer of the glycyl group from its ester to the amino group of ethyl 4-aminobenzoate. nih.gov

Esterification and Transesterification Reactions at the Carboxyl Terminus

The ethyl ester moiety of the target molecule is typically introduced by synthesizing its precursor, ethyl 4-aminobenzoate (also known as benzocaine). nih.gov This can be achieved through direct esterification of 4-aminobenzoic acid (PABA) or via transesterification.

Fischer esterification is a classic and straightforward method. researchgate.net It involves reacting 4-aminobenzoic acid with a large excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netchegg.com The reaction is heated to reflux to drive the equilibrium towards the formation of the ester and water. The large excess of ethanol serves to shift the equilibrium position to favor the product, in accordance with Le Châtelier's Principle. researchgate.net Because the starting material contains a basic amino group, a stoichiometric amount of acid is required to protonate the amine in addition to the catalytic amount needed for the esterification. researchgate.net

Transesterification is an alternative route where an existing alkyl ester of 4-aminobenzoic acid is converted into the ethyl ester. google.com For example, methyl 4-aminobenzoate could be reacted with ethanol in the presence of an acid or base catalyst. This equilibrium reaction is driven to completion by using a large excess of ethanol and often by removing the lower-boiling alcohol byproduct (methanol in this case) through distillation. google.comgoogle.com This method can be advantageous if a different ester is more readily available or if reaction conditions need to be modified to avoid issues with reagent volatility, such as the loss of ethyl 4-aminobenzoate at high temperatures. google.com

Table 2: Selected Esterification Methods for Ethyl 4-Aminobenzoate

| Method | Reactants | Catalyst | Key Conditions |

|---|---|---|---|

| Fischer Esterification | 4-Aminobenzoic Acid, Ethanol | Concentrated H₂SO₄ | Reflux temperature; large excess of ethanol is used to drive the reaction to completion. researchgate.net |

| Transesterification | Methyl 4-aminobenzoate, Ethanol | Acid or Base (e.g., alkoxide) | Excess ethanol; removal of methanol (B129727) byproduct by distillation to shift equilibrium. google.commasterorganicchemistry.com |

Derivatization of the Aminobenzoic Acid Core

Analogs of this compound can be synthesized by modifying the 4-aminobenzoic acid core before the peptide coupling step. These modifications typically involve alkylation or acylation of the aromatic amine or the benzene (B151609) ring itself.

N-alkylation of 4-aminobenzoic acid or its esters can be achieved using various alkylating agents. nih.gov For instance, reacting ethyl 4-aminobenzoate with alkyl halides in the presence of a base can yield N-alkyl or N,N-dialkyl derivatives. acs.org Phase-transfer catalysis has also been employed for the methylation of the amino group of ethyl 4-aminobenzoate. acs.org These N-alkylated analogs can be subsequently coupled with glycine to produce derivatives with modified properties.

Acylation of the amino group provides another route to a wide range of derivatives. The reaction of 4-aminobenzoic acid with various acylating agents, such as acid chlorides or anhydrides, leads to N-acyl derivatives. nih.gov For example, N-chloroacetyl-γ-L-glutamyl-p-aminobenzoic acid has been synthesized as a substrate for enzyme assays. nih.gov These acylation reactions are typically straightforward and provide a basis for creating a diverse library of analogs. Furthermore, condensation reactions with aldehydes can form Schiff bases, which can be further modified. mdpi.com The synthesis of various amide and thioamide derivatives starting from PABA has also been reported, showcasing the versatility of this core structure in generating new chemical entities. researchgate.net

Halogenation Studies

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided literature, methods for halogenating its parent structures, such as 4-aminobenzoic acid (PABA), are established. The amino group in these structures activates the aromatic ring towards electrophilic substitution, directing halogens to the positions ortho to the amino or amide group.

Derivatives of PABA featuring halogen substitutions have been synthesized, indicating the feasibility of incorporating halogens onto the benzene ring. For instance, halogenated Schiff base derivatives are prepared by reacting PABA with halogenated aldehydes. Examples include the formation of 4-[(2-Chloro-6-hydroxybenzylidene)amino]benzoic acid and 4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acid. mdpi.com The synthesis of these compounds confirms that the PABA core is stable to the presence of chloro and iodo substituents on an associated aromatic ring. mdpi.com This suggests that direct halogenation of this compound using standard electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide, or iodine with an oxidizing agent) is a viable route for creating halogenated analogs.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 4-aminobenzoic acid and its esters serves as a versatile handle for synthesizing Schiff bases (imines). This is typically achieved through a condensation reaction with various aldehydes or ketones. The reaction generally involves refluxing an alcoholic solution of the amine and the carbonyl compound, often with a few drops of an acid catalyst like glacial acetic acid. researchgate.net

A wide array of Schiff bases have been derived from PABA and its esters. For example, reacting 4-aminobenzoic acid with different aldehydes in methanol under reflux yields the corresponding imines. mdpi.com One study detailed the synthesis of new Schiff bases by first converting ethyl-4-aminobenzoate into 4-aminobenzohydrazide, which was then used to create a pyrazole (B372694) derivative. This intermediate was subsequently condensed with amines like ethyl-4-aminobenzoate to form the final Schiff base products. researchgate.net These reactions highlight the utility of the imine linkage in building more complex molecular architectures from the basic PABA structure.

Interactive Table: Synthesis of Schiff Bases from 4-Aminobenzoic Acid Derivatives

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Aminobenzoic acid | Salicylaldehyde | Methanol | Reflux, 3h | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | - | mdpi.com |

| 4-Aminobenzoic acid | 2-Chloro-6-hydroxybenzaldehyde | Methanol | Reflux, 3h | 4-[(2-Chloro-6-hydroxybenzylidene)amino]benzoic acid | 94% | mdpi.com |

| 4-Aminobenzoic acid | 3,5-Diiodosalicylaldehyde | Methanol | Reflux, 3h | 4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acid | 95% | mdpi.com |

| 4-Aminobenzoic acid | 5-Nitrofuran-2-carbaldehyde | Methanol | Reflux, 3h | 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid | 80% | mdpi.com |

| Azo-pyrazole derivative | Ethyl-4-aminobenzoate | Ethanol | Reflux, 8h | Schiff Base 4 | 82% | researchgate.net |

Novel Synthetic Route Development and Optimization

The synthesis of this compound itself involves two key transformations: the formation of the ethyl ester of 4-aminobenzoic acid and the subsequent acylation of the amino group with glycine. A common pathway begins with the reduction of ethyl 4-nitrobenzoate (B1230335).

Catalytic Hydrogenation Improvements

One established laboratory procedure involves the hydrogenation of ethyl 4-nitrobenzoate in 95% ethanol using a platinum oxide catalyst. This reaction proceeds rapidly, typically within minutes, and provides near-quantitative yields of ethyl 4-aminobenzoate after recrystallization. orgsyn.org Another improved method focuses on the hydrogenation of 4-nitrobenzoic acid using a 5% Palladium on carbon (Pd/C) catalyst in an aqueous solution. google.com This process operates at a relatively low pressure (1-2 MPa) and temperature (60-70 °C), resulting in a yield of over 95% and purity exceeding 99%. google.com

Interactive Table: Catalytic Hydrogenation Methods for Aminobenzoate Synthesis

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl p-nitrobenzoate | Platinum oxide | 95% Ethanol | H₂ atmosphere | Ethyl p-aminobenzoate | 91-100% | orgsyn.org |

| 4-Nitrobenzoic acid | 5% Pd/C | Water | 1-2 MPa H₂, 60-70 °C, 2h | 4-Aminobenzoic acid | >95% | google.com |

| p-Nitrobenzoic acid | Raney Nickel | Water/THF | 0.9±0.1 MPa H₂, 100±2 °C, 4h | 4-Aminobenzoic acid | 97.2% | chemicalbook.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign processes. In the context of synthesizing precursors for this compound, several green approaches have been reported.

The catalytic hydrogenation of 4-nitrobenzoic acid in water is considered an environmentally friendly process. google.com This method avoids the use of volatile organic solvents, operates at low pressure and temperature, reduces energy consumption, and minimizes corrosive waste streams. google.com Another approach utilizes a water/tetrahydrofuran solvent system with a Raney nickel catalyst for the hydrogenation of p-nitrobenzoic acid, which also represents a greener alternative to many traditional methods. chemicalbook.com For the formation of imine derivatives, the use of microwave irradiation with minimal solvent represents a green methodology that can lead to substantial yields in shorter reaction times.

Molecular Interactions and Biochemical Mechanisms of N Glycyl 4 Aminobenzoic Acid Ethyl Ester

In Vitro Studies of Enzymatic Hydrolysis and Metabolism

The metabolic fate of an ester-containing compound is largely dictated by the action of hydrolytic enzymes. In vitro studies are essential to predict its stability and identify its breakdown products in a biological environment.

Esterase and Amidase Activity Profiles

The structure of N-Glycyl-4-aminobenzoic acid ethyl ester presents two primary sites for enzymatic cleavage: the ethyl ester linkage and the amide bond of the glycyl group. Esterases, such as carboxylesterases found in the liver and plasma, would be the primary candidates for hydrolyzing the ethyl ester, yielding N-Glycyl-4-aminobenzoic acid. nih.gov Concurrently, amidases could potentially cleave the glycyl moiety, resulting in glycine (B1666218) and ethyl 4-aminobenzoate (B8803810). The relative rates of these two hydrolytic pathways would be crucial in determining the primary metabolic route.

A hypothetical study would involve incubating this compound with purified esterases and amidases, or with tissue homogenates rich in these enzymes (e.g., liver microsomes). By monitoring the disappearance of the parent compound and the appearance of metabolites over time, a detailed activity profile could be constructed.

Product Identification from Enzymatic Transformations

Following enzymatic assays, the identification of the resulting metabolites is a critical step. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be employed to separate and identify the chemical structures of the transformation products. nih.gov

Based on the enzymatic activities discussed, the expected primary metabolites would be:

N-Glycyl-4-aminobenzoic acid

Ethyl 4-aminobenzoate

4-Aminobenzoic acid (if both ester and amide bonds are cleaved)

Glycine

Further metabolism of these primary products could also occur. For instance, ethyl 4-aminobenzoate is known to undergo N-acetylation. nih.govnih.gov

Investigations of Ligand-Target Binding Interactions

Understanding how a compound interacts with specific biological macromolecules is key to deciphering its mechanism of action.

Receptor Binding Assays (In Vitro Models)

Receptor binding assays are designed to measure the affinity of a ligand for a specific receptor. For this compound, the choice of receptors to screen would depend on the therapeutic area of interest. Given the structural similarity to PABA, a precursor in folate synthesis, receptors in this pathway could be a starting point. nih.gov Additionally, the presence of the glycine moiety might suggest interactions with glycine receptors or other amino acid transporters. These assays typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor, and then measuring the displacement of the radiolabeled ligand.

Enzyme Inhibition Kinetics (In Vitro Models)

Beyond being a substrate for enzymes, this compound could also act as an inhibitor of specific enzymes. Enzyme inhibition assays would be necessary to explore this possibility. By incubating the compound with a target enzyme and its substrate, and measuring the rate of product formation, one can determine if the compound inhibits the enzyme's activity. If inhibition is observed, further kinetic studies (e.g., Lineweaver-Burk plots) would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Exploration of Cellular Pathways and Molecular Targets (Non-Clinical)

To understand the broader biological effects of this compound, it is necessary to investigate its impact on cellular pathways. Non-clinical studies using cell cultures would be the primary method for this exploration. For example, based on the known anticancer properties of some 4-aminobenzoic acid derivatives, one might investigate the effect of this compound on cell proliferation and apoptosis in cancer cell lines. nih.govmdpi.com Techniques such as Western blotting, quantitative PCR, and reporter gene assays would be used to probe for changes in the expression and activity of key proteins and genes within specific cellular signaling pathways.

Biochemical Pathway Modulation Studies

Research into this compound, also known as glycylbenzocaine, has primarily focused on its metabolic fate and its function as a prodrug. nih.gov A key biochemical pathway modulated by this compound is its own enzymatic hydrolysis.

Metabolic studies have demonstrated that amino acid derivatives of benzocaine, including the N-Glycyl variant, are rapidly hydrolyzed by enzymes present in tissues and plasma. nih.gov This biotransformation is a crucial activation step, releasing the active local anesthetic agent, benzocaine, and the amino acid, glycine. Therefore, this compound is considered a prodrug, a precursor that is converted into a pharmacologically active substance within the body. nih.gov

The primary purpose of this prodrug design is to modify the physicochemical properties of the parent drug, potentially influencing its solubility, stability, and transport characteristics, before it reaches its site of action and is cleaved to release the active molecule. The local anesthetic properties of these derivatives were found to be similar to procaine (B135) in certain tests, which is consistent with their conversion to the known anesthetic, benzocaine. nih.gov

The metabolic pathway can be summarized as follows:

| Metabolic Step | Description | Enzymes Involved | Products |

| Hydrolysis | Cleavage of the amide bond linking the glycyl group to the 4-amino position of the ethyl aminobenzoate backbone. | Tissue and plasma hydrolyzing enzymes (e.g., amidases, esterases). nih.gov | Benzocaine, Glycine |

This metabolic activation is the principal form of biochemical pathway modulation identified for this compound. The compound itself is largely inert before this conversion, and its primary biochemical role is to deliver benzocaine.

Protein-Ligand Interaction Mapping

Specific protein-ligand interaction mapping studies for this compound in its intact form are not extensively documented in the available literature. The compound's primary interaction is with the metabolic enzymes responsible for its hydrolysis.

The key protein interactions are with the family of plasma and tissue hydrolases (amidases/esterases) that catalyze its conversion to benzocaine. nih.gov The binding of this compound to the active site of these enzymes initiates the cleavage of the amide bond.

Once metabolized, the resulting product, benzocaine, has a well-established protein target. Benzocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane. This interaction prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.

The interaction profile can be differentiated between the prodrug and its active metabolite:

| Compound | Primary Interacting Proteins | Nature of Interaction |

| This compound | Plasma and tissue hydrolases (Amidases/Esterases). nih.gov | Substrate binding leading to enzymatic cleavage. |

| Benzocaine (Metabolite) | Voltage-gated sodium channels. | Non-covalent binding leading to channel blockade. |

Role as a Biochemical Probe or Research Tool

Based on a review of available scientific literature, this compound has not been established as a biochemical probe or research tool in the following areas.

Derivatization for Biomolecule Labeling

There are no available research findings to suggest that this compound is used for the derivatization or labeling of other biomolecules for analytical or research purposes.

Application in Analytical Biochemistry Methodologies

There is no evidence in the reviewed literature of this compound being applied as a reagent or standard in specific analytical biochemistry methodologies. Its characterization has been primarily in the context of pharmacological and metabolic studies as a prodrug. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Modification of Glycyl Moiety and its Impact on Biochemical Activity

The glycyl portion of the molecule is a key area for modification to influence biochemical interactions. While specific SAR studies on the systematic modification of the glycyl moiety of N-Glycyl-4-aminobenzoic acid ethyl ester are not extensively detailed in the provided context, the principles of peptide and amino acid chemistry suggest that changes here would significantly impact activity. The glycyl residue is the simplest amino acid, offering a foundational structure for elaboration.

Modifications could include:

Alpha-carbon substitution: Replacing the alpha-hydrogens of the glycine (B1666218) unit with alkyl or other groups would create chiral centers and introduce steric bulk, potentially leading to stereoselective interactions with biological targets.

Peptide chain extension: Lengthening the amino acid chain (e.g., to an alanyl or valyl group) would probe the spatial dimensions of the binding pocket.

The reactivity and function of glycyl moieties are central in various biological systems, such as in glycyl radical enzymes, where a glycyl radical is essential for catalysis. nih.gov This highlights the chemical significance of this part of the molecule and its potential for interaction once activated within a biological target.

Variations of the Ester Group and their Mechanistic Implications

The ethyl ester group in this compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is known to be a primary site of metabolic breakdown by esterases. nih.gov

Human carboxylesterases (hCES), particularly hCES1 and hCES2, are key enzymes in the hydrolysis of ester-containing compounds. nih.govnih.gov The rate and extent of this hydrolysis directly influence the duration of action and bioavailability of the parent compound.

Mechanistic Implications:

Metabolic Stability: The susceptibility of the ester to hydrolysis is a major metabolic pathway. Variations in the alcohol portion of the ester can significantly alter the rate of this hydrolysis. For instance, bulkier or more sterically hindered alcohol groups can slow down the rate of enzymatic cleavage, potentially prolonging the compound's activity.

Enzyme Affinity: Studies on synthetic cannabinoids containing ester groups show that the structure of the ester influences affinity for different carboxylesterase isozymes. nih.gov Generally, esters with smaller alcohol components tend to be hydrolyzed more readily. nih.gov This principle is applicable to analogs of this compound.

Prodrug Strategy: The ester can be viewed as a prodrug feature. Once hydrolyzed, it releases the corresponding carboxylic acid, which may have its own distinct activity profile or be more readily eliminated.

The process of creating different esters, known as transesterification, can be used to synthesize a variety of analogs for SAR studies. google.com

Table 1: Predicted Impact of Ester Group Variation on Metabolic Stability

| Ester Group Modification | Predicted Effect on Hydrolysis Rate by Esterases | Rationale |

| Methyl Ester | Increased | Less steric hindrance compared to ethyl ester. |

| Isopropyl Ester | Decreased | Increased steric hindrance near the carbonyl group. |

| t-Butyl Ester | Significantly Decreased | High degree of steric hindrance, making enzymatic attack difficult. |

| Benzyl Ester | Variable | Aromatic ring may influence enzyme binding. |

This table is based on general principles of enzyme kinetics and steric hindrance. nih.govresearchgate.net

Substitution Pattern Effects on the Aminobenzoic Acid Ring

The 4-aminobenzoic acid (PABA) scaffold is a versatile building block for developing new therapeutic agents. nih.gov The substitution pattern on this aromatic ring profoundly affects the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. nih.govnih.gov

Research on PABA derivatives has established several key SAR principles:

Position of Substituents: The location of substituents (ortho, meta, or para) relative to the amino and carboxyl groups can lead to large variations in chemical and biological properties. nih.gov For instance, in a study of PABA derivatives, a chloro group at the meta position was found to increase both antibacterial and antifungal activity, whereas a chloro group at the ortho position only enhanced antibacterial activity. scholarsresearchlibrary.com

Nature of Substituents: The electronic nature of the substituent is critical. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can alter the pKa of the amino group and the electron density of the ring, influencing binding interactions. scholarsresearchlibrary.comresearchgate.net An -OCH3 group at the ortho position, for example, has been shown to increase antibacterial activity against specific strains. scholarsresearchlibrary.com

Bulky Groups: The size and bulk of the substituent can impact how the molecule fits into a binding site. While some bulk may be tolerated or even beneficial, excessively large groups can lead to a loss of activity due to steric hindrance. nih.gov

Table 2: Observed Activities of Substituted PABA Analogs

| Compound/Substitution | Target/Activity | Research Finding | Citation |

| Meta-Chloro Substituted PABA | Antibacterial & Antifungal | Increased activity observed. | scholarsresearchlibrary.com |

| Ortho-Chloro Substituted PABA | Antibacterial | Increased activity observed. | scholarsresearchlibrary.com |

| Ortho-Methoxy Substituted PABA | Antibacterial (P. aeruginosa) | Increased activity observed. | scholarsresearchlibrary.com |

| Naphthalene Ring Substitution | Antibacterial (S. aureus) | Significant activity noted. | scholarsresearchlibrary.com |

This data is derived from studies on various PABA derivatives, not specifically the N-glycyl ethyl ester form, but the principles are broadly applicable to the aminobenzoic acid ring.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional shape (conformation) of this compound is crucial for its interaction with a receptor or enzyme active site. Conformational analysis aims to understand the spatial arrangement of the different parts of the molecule, such as the relationship between the aromatic ring and the glycyl-ester side chain.

The flexibility of the single bonds in the side chain allows the molecule to adopt various conformations. However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for its biological effect. Molecular modeling and computational chemistry are key tools used to predict the likely bioactive conformations and to understand how structural modifications might influence conformational preferences. rsc.org

The interaction with a biological target often involves specific non-covalent forces, and the molecule's conformation dictates how effectively these interactions can form:

Hydrogen Bonding: The amino group and the carbonyl groups (in both the amide and ester functions) can act as hydrogen bond donors and acceptors, respectively. The spatial positioning of these groups is critical for forming strong hydrogen bonds with a receptor.

Hydrophobic Interactions: The aromatic ring and the ethyl group can engage in hydrophobic interactions with nonpolar regions of a binding site.

Electrostatic Interactions: The distribution of charge across the molecule, influenced by its conformation, will guide its approach and binding to the target.

By understanding the preferred conformations, chemists can design new analogs that are "pre-organized" to adopt the bioactive shape, potentially leading to higher affinity and potency.

Design and Synthesis of Conformationally Restricted Analogs

To test hypotheses derived from conformational analysis, researchers design and synthesize conformationally restricted analogs. In these molecules, the rotational freedom around certain bonds is limited by incorporating them into cyclic structures. This approach helps to lock the molecule into a more defined shape, which can be correlated with biological activity. nih.govnih.gov

Studies on constrained analogs of the related compound procaine (B135) have proven this to be a successful strategy for developing novel inhibitors of DNA methyltransferase-1 (DNMT1). nih.gov By restricting the conformation, researchers can identify the specific spatial arrangement of the pharmacophoric elements that is required for potent inhibition.

Examples of Conformational Restriction Strategies:

Bridging: Connecting two parts of the molecule with a carbon bridge can limit conformational flexibility. For example, bridging the aromatic ring and an adjacent part of the side chain can fix the orientation between these two groups. nih.gov

Cyclization: Incorporating the flexible side chain into a ring system, such as an oxazole, is another effective method. nih.gov

Table 3: Activity of Conformationally Restricted Procaine Analogs as DNMT1 Inhibitors

| Analog Type | Modification | Biological Outcome | Citation |

| Constrained Procaine Analog | Incorporation into a rigid ring system (e.g., oxazole) | Led to the discovery of potent DNMT1 inhibitors. | nih.gov |

| Bridged Cinnamic Acid Analog | Connection of aromatic ring and olefin with a carbon bridge | Enhanced inhibitory activity in 5- and 6-membered bridged compounds. | nih.gov |

The synthesis of such analogs confirms the importance of molecular conformation for activity and provides a clear path for the rational design of more potent and selective compounds based on the this compound template. nih.govnih.gov

Advanced Analytical and Spectroscopic Research Methodologies for N Glycyl 4 Aminobenzoic Acid Ethyl Ester

High-Resolution Mass Spectrometry for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of N-Glycyl-4-aminobenzoic acid ethyl ester. Utilizing techniques such as Electrospray Ionization (ESI), HRMS provides the exact mass of the protonated molecule, [M+H]⁺. This high-resolution data allows for the unambiguous determination of the elemental composition, a critical first step in structural confirmation.

In research concerning related compounds, HRMS (ESI+) has been effectively used to confirm the synthesis of various substituted amino acid esters. For instance, in the characterization of a similar molecule, the calculated mass for the protonated species C₁₄H₁₇N₃O₃ was determined to be 276.1343, with the found mass being 276.1340, demonstrating a high degree of accuracy. nih.gov This level of precision is essential for distinguishing between compounds with similar nominal masses.

Mechanistic studies also benefit from HRMS by identifying intermediates and products in chemical reactions. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides detailed structural information. For carbonyl compounds like this compound, characteristic fragmentation includes α-cleavage and McLafferty rearrangement, although the latter is more common in aliphatic chains of sufficient length. mdpi.com The fragmentation of the amide bond and the ester group would yield diagnostic ions, helping to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for the detailed structural analysis of this compound in solution. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the molecule.

For analogous compounds, detailed NMR data has been reported. For example, in a related ethyl ester derivative, the ethyl group protons typically appear as a quartet around 4.0 ppm and a triplet around 1.1 ppm in the ¹H NMR spectrum. nih.gov The aromatic protons on the p-substituted benzene (B151609) ring would appear as two distinct doublets. The methylene (B1212753) protons of the glycyl moiety and the N-H proton would have characteristic chemical shifts influenced by their chemical environment.

The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds. nih.govscispace.comsigmaaldrich.com

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.3 | ~61 |

| Aromatic CH | ~7.0 - 8.0 | ~118 - 132 |

| Aromatic C-N | - | ~145 |

| Aromatic C-C=O | - | ~125 |

| Ester C=O | - | ~166 |

| Glycyl -CH₂- | ~4.0 | ~44 |

| Amide N-H | ~8.5 | - |

| Amide C=O | - | ~169 |

| Glycyl NH₂ | ~3.5 | - |

| Note: Expected values are based on analogous compounds and may vary depending on the solvent and other experimental conditions. |

Interaction studies, such as protein-ligand binding, can also be monitored by NMR. Changes in the chemical shifts or line broadening of the NMR signals of this compound upon the addition of a binding partner can provide information about the binding site and affinity.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Studies

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Key expected vibrational frequencies include:

N-H stretching: Amide and amine N-H stretches are expected in the region of 3200-3400 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=O stretching: Two distinct carbonyl stretching bands are anticipated, one for the ester (around 1715-1735 cm⁻¹) and one for the amide (Amide I band, around 1650-1680 cm⁻¹).

N-H bending: The amide II band, a combination of N-H bending and C-N stretching, is expected around 1510-1550 cm⁻¹.

C-O stretching: The ester C-O stretches will appear in the 1100-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations would be prominent in the Raman spectrum. Studies on 4-aminobenzoic acid have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its N-glycyl derivative. nih.govchemicalbook.comgoogle.com Conformational studies can be performed by analyzing shifts in these vibrational bands under different conditions, such as changes in temperature or solvent.

Chromatographic Techniques for Purity Assessment and Mechanistic Product Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling purity assessment and the analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

A reversed-phase C18 column is commonly employed for the separation of such aromatic compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution and reasonable analysis times.

Detection can be accomplished using a UV detector, as the aromatic ring and carbonyl groups provide strong chromophores. A detection wavelength in the range of 254-280 nm would likely be suitable. For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (LC-MS). In the analysis of related compounds, HPLC with fluorescence detection has also been utilized after derivatization. acs.org

A typical set of HPLC conditions for the analysis of a related compound, benzocaine, is provided in the table below. nih.gov

| Parameter | Condition |

| Column | Silica gel 60 F254 |

| Mobile Phase | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) |

| Detection | 275 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, derivatization is required prior to GC analysis. sigmaaldrich.com This process involves converting the polar N-H and any free carboxylic acid groups into less polar, more volatile moieties.

Common derivatization strategies for amino acids and their derivatives include silylation (e.g., with MTBSTFA to form TBDMS derivatives) or acylation followed by esterification. nih.govsigmaaldrich.com For N-acylated amino acid esters, further derivatization might focus on the free amine of the glycyl group if present. The resulting derivatives can then be separated on a suitable GC column, often a capillary column with a non-polar or medium-polarity stationary phase. nih.govacs.org

GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides both retention time data for quantification and mass spectra for definitive identification of the analyte and any impurities. nih.govnih.govnih.gov The fragmentation patterns observed in the mass spectrometer for the derivatized compound can confirm its structure.

Electrochemical Techniques for Redox Mechanism Elucidation

Electrochemical techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), can be employed to investigate the redox mechanisms of this compound. These methods provide insights into the oxidation and reduction potentials of the molecule and the stability of the resulting electrochemically generated species.

The electrochemical behavior of this compound will be influenced by the electroactive groups present: the aminobenzoic acid moiety. Studies on the electropolymerization of 4-aminobenzoic acid have shown that the amino group can be oxidized to form radical cations, which can then polymerize. digitellinc.commdpi.com The oxidation potential is typically observed at a positive potential on a glassy carbon or platinum electrode. digitellinc.com

For this compound, the primary oxidation is expected to occur at the aromatic amine. The presence of the electron-withdrawing acyl group on the nitrogen would likely shift the oxidation potential to a more positive value compared to the unsubstituted 4-aminobenzoic acid ethyl ester. The electrochemical response would also be dependent on the pH of the supporting electrolyte, as proton transfer often accompanies electron transfer in amine oxidations. digitellinc.com By studying the scan rate dependence in cyclic voltammetry and analyzing the voltammetric peak characteristics, it is possible to elucidate the nature of the electrode process (e.g., reversible, irreversible, diffusion-controlled, or adsorption-controlled).

Computational Chemistry and Theoretical Studies of N Glycyl 4 Aminobenzoic Acid Ethyl Ester

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential interactions between a ligand, such as N-Glycyl-4-aminobenzoic acid ethyl ester, and a biological target, typically a protein or enzyme.

Molecular dynamics (MD) simulations can further refine the findings from molecular docking. MD simulates the physical movements of atoms and molecules over time, providing a detailed view of the ligand-target complex's dynamic behavior. Studies on related poly(beta-amino ester)s and aminobenzoic acid derivatives have utilized MD to understand nanoparticle assembly and pre-nucleation behavior in solution. nih.govnih.govchemrxiv.orgresearchgate.net For this compound, MD simulations could reveal the conformational flexibility of the molecule within the binding pocket, the stability of key interactions, and the role of solvent molecules in the binding process.

Table 1: Potential Ligand-Target Interactions for this compound Based on Analog Studies

| Molecular Moiety | Potential Interaction Type | Potential Target Amino Acid Residues |

| Glycyl Amide Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Ester Carbonyl Group | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Tyr |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Primary Amine | Hydrogen Bond Donor | Asp, Glu, Ser |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental information about their structure, stability, and reactivity. Density Functional Theory (DFT) is a common method used for these purposes.

The biological activity of a molecule is often highly dependent on its protonation state. This compound has multiple sites susceptible to protonation, including the primary amine, the amide carbonyl oxygen, the amide nitrogen, and the ester carbonyl oxygen. Theoretical studies on the parent molecule, p-aminobenzoic acid (PABA), have extensively explored its protonation dynamics. rsc.org

Computational studies have shown that PABA can exist as two primary protomers in the gas phase: the O-protomer (protonated at the carbonyl oxygen) and the N-protomer (protonated at the amine). nsf.gov The relative stability of these protomers can be determined computationally and is often influenced by the solvent environment. rsc.orgresearchgate.net Ab initio molecular dynamics simulations on PABA solvated with water molecules have been used to explore the protonation equilibrium, showing that in small clusters, solvent-mediated proton transfers can occur. rsc.org These findings are critical for understanding how this compound might behave in different physiological environments. The addition of the glycyl group introduces further complexity, and quantum chemical calculations would be necessary to determine the most energetically favorable protonation sites and the energy barriers for interconversion between different protonated forms.

Table 2: Relative Gas-Phase Energies of p-Aminobenzoic Acid (PABA) Protomers

| Protomers | Relative Energy (eV) | Favored Species |

| O-protomer vs. N-protomer | 0.01 ± 0.26 | O-protomer (slightly) |

| Data derived from studies on p-aminobenzoic acid. nsf.gov |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for Ethyl 4-aminobenzoate (B8803810) (EAB)

| Parameter | Energy (eV) |

| HOMO Energy | -5.79 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.84 |

| Calculated using DFT/B3LYP/6-311++G(d,p). Data is for the closely related compound Ethyl 4-aminobenzoate. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Properties

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that drive their mechanism of action.

While no specific QSAR models for this compound were found, studies on related benzoylaminobenzoic acid derivatives have been conducted. nih.gov In one study, QSAR models were developed for a series of these derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an attractive target for new antibacterial agents. nih.gov The study revealed that inhibitory activity was correlated with several molecular descriptors, including hydrophobicity, molar refractivity, and aromaticity. The presence of specific functional groups, such as hydroxyl groups, was found to be conducive to activity, while the presence of heteroatoms like nitrogen or oxygen at certain positions decreased it. nih.gov Such a model indicates that for this compound, descriptors related to its size, polarity, and electronic properties would be crucial in predicting its potential biological activities.

Conformation and Tautomerism Studies Using Computational Methods

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. This compound is a flexible molecule with several rotatable bonds. Computational methods, particularly quantum chemical calculations, can be used to explore the potential energy surface of the molecule to identify its most stable conformations.

Studies on ethyl 4-aminobenzoate have used potential energy surface scans to determine its stable geometry. nih.govresearchgate.net For this compound, a similar approach would involve systematically rotating the dihedral angles of the flexible glycyl side chain and the ethyl ester group to map out the conformational landscape and identify low-energy conformers.

Tautomerism, which involves the migration of a proton, is also a key consideration. As discussed in the context of protonation state modeling (Section 6.2.1), the different protomers of the molecule can be considered tautomers. Computational studies are essential for determining the relative energies of these tautomeric forms and the barriers to their interconversion, which provides a more complete picture of the molecule's dynamic chemical nature. nsf.gov

Future Research Trajectories and Methodological Innovations

Development of Next-Generation Synthetic Strategies

The chemical synthesis of peptides and their derivatives, such as N-Glycyl-4-aminobenzoic acid ethyl ester, is a cornerstone of their development. nih.gov While traditional methods like solid-phase peptide synthesis (SPPS) have been foundational, the future lies in more efficient, sustainable, and automated strategies. chimia.chproteogenix.science

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful alternative to batch production. chimia.ch By pumping reagents through a series of reactors, flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced side reactions, and minimized waste. chimia.chchemrxiv.org This methodology has been successfully applied to the synthesis of complex peptides, significantly shortening the time required for each amino acid coupling cycle from hours to mere minutes. nih.govpentelutelabmit.com For a molecule like this compound, a flow-based system could streamline its production and the creation of a library of analogs for screening. rsc.org

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to purely chemical methods. acsgcipr.org Enzymes such as subtilisin, papain, or α-chymotrypsin can catalyze the formation of peptide esters in a process known as kinetically controlled synthesis. acs.orgnih.govgoogle.com This approach is particularly advantageous as it often proceeds without the need for complex protecting groups and avoids the harsh conditions that can lead to racemization, a common issue in chemical peptide synthesis. acs.orgnih.gov The use of enzymes could allow for the selective esterification of the glycine (B1666218) moiety to the 4-aminobenzoic acid ethyl ester backbone under mild, aqueous conditions. acs.org

Novel Coupling Reagents: The efficiency of peptide bond formation is heavily reliant on the coupling reagents used. uni-kiel.de While classic reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are still in use, next-generation reagents offer significant improvements. bachem.com Phosphonium (B103445) and aminium-type reagents (e.g., PyBOP, HBTU, HATU) have become popular due to their high coupling rates and the suppression of side reactions. bachem.comtandfonline.comresearchgate.netsigmaaldrich.com More recently, the development of reagents like COMU, which incorporates Oxyma Pure, provides a safer and often more efficient alternative to explosive additives like HOBt or HOAt. bachem.com These advanced reagents are well-suited for synthesizing challenging or sterically hindered peptide sequences and could enhance the synthesis of this compound and its derivatives. uni-kiel.debachem.com

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Flow Chemistry | Rapid synthesis, high purity, reduced waste, precise control. chimia.chnih.gov | Enables rapid, automated production of the compound and its analogs for screening. rsc.org |

| Enzymatic Synthesis | High specificity, mild reaction conditions, reduced racemization, environmentally friendly. acs.orgnih.gov | Allows for selective, racemization-free formation of the peptide ester bond. acs.orggoogle.com |

| Advanced Coupling Reagents | High efficiency, fast reaction rates, reduced side reactions, improved safety. bachem.comsigmaaldrich.com | Overcomes challenges in coupling efficiency, especially for creating a diverse library of derivatives. uni-kiel.de |

Interdisciplinary Approaches in Biological Mechanism Elucidation

Understanding the biological journey of this compound—from its absorption and distribution to its metabolism and target interaction—requires a multifaceted approach that integrates various scientific disciplines.

Metabolic Pathway Analysis: The compound's structure, featuring an ester and an amide bond, suggests it is susceptible to hydrolysis by endogenous enzymes. Its core, 4-aminobenzoic acid (PABA), is a known metabolite of ester-based local anesthetics like procaine (B135) and proparacaine, which are broken down by plasma esterases. wikipedia.orgelsevier.comnih.govresearchgate.net Investigating the metabolic fate of this compound will likely involve a combination of in vitro assays with liver microsomes or plasma and in vivo animal studies, followed by analytical techniques like mass spectrometry to identify the resulting metabolites, such as N-Glycyl-4-aminobenzoic acid and PABA. mdpi.com

Pharmacokinetics and Transport: Elucidating how the compound moves through the body is critical. Peptides and their mimetics can be transported across biological barriers, such as the intestinal wall or the blood-brain barrier, via specific transport proteins. nih.govyoutube.com The proton-coupled peptide transporters PepT1 and PepT2 are responsible for the uptake of di- and tripeptides in the intestine and kidney. nih.gov Research combining cell biology (using cell lines expressing these transporters), biophysics, and molecular dynamics simulations can reveal whether this compound is a substrate for these transporters and the mechanism of its passage across membranes. nih.govelifesciences.org

Target Deconvolution and Systems Biology: Identifying the molecular targets and pathways modulated by the compound and its metabolites is a central goal. The PABA moiety itself has been shown to possess anti-inflammatory and antioxidant properties and can influence neurotransmitter levels. explorationpub.com An interdisciplinary approach using chemical proteomics to pull down binding partners, transcriptomics to analyze changes in gene expression, and bioinformatics to map these changes onto cellular pathways will be essential to build a comprehensive picture of the compound's mechanism of action. acs.org

Advancements in High-Throughput Screening for Novel Interactions (In Vitro)

To uncover the biological targets of this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid testing of the compound against vast libraries of proteins to identify potential binding partners.

Peptide and Protein Arrays: A powerful HTS method involves the use of protein microarrays, where thousands of different proteins are immobilized on a solid surface. proteogenix.science These arrays can be probed with a labeled version of this compound to identify direct binding interactions. Conversely, peptide arrays, which consist of a library of synthetic peptides, can be used to map the specific regions of a protein that interact with the compound. youtube.com This is valuable for understanding the precise binding site and for designing more potent inhibitors. youtube.com

Phage Display: Phage display is a well-established technique for studying protein-protein and protein-peptide interactions. wikipedia.org In this method, a library of peptides or proteins is expressed on the surface of bacteriophages. acs.org This phage library can be panned against an immobilized this compound (or a derivative suitable for immobilization) to isolate phages displaying peptides that bind to the compound. High-throughput sequencing of the genetic material from the binding phages can then reveal the sequences of the interacting peptides, providing clues to the identity of the natural protein targets. oup.com This technique is highly effective for discovering novel peptide ligands and mapping interaction interfaces. nih.govnih.govspringernature.com

Competitive Binding Assays: Another HTS approach involves competitive binding assays. drugtargetreview.com If a known interaction partner for a target of interest is available, a fluorescently labeled version of this known binder can be used. A large library of compounds, including this compound, can then be screened for their ability to displace the fluorescent probe. A decrease in fluorescence indicates that the test compound is binding to the target protein. drugtargetreview.com This method is particularly useful for screening large chemical libraries quickly and cost-effectively.

| Screening Method | Principle | Application for this compound |

| Protein Arrays | Probing a large set of immobilized proteins with a labeled compound. proteogenix.science | Direct identification of protein targets that bind to the compound. |

| Phage Display | Screening a library of phage-displayed peptides against an immobilized target. wikipedia.orgacs.org | Discovery of peptide motifs that mimic the binding sites of natural protein targets. nih.gov |

| Competitive Binding | Measuring the displacement of a known, labeled ligand from its target by a test compound. drugtargetreview.com | Rapidly screening for binding activity against specific, known protein targets. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. researchgate.net These computational tools are particularly well-suited for navigating the vast chemical space of peptide derivatives and for predicting their biological activities.

De Novo Peptide Design: AI, particularly deep generative models, can be used to design novel peptides with desired properties. nih.gov These algorithms can learn the underlying patterns from large datasets of known peptides and their targets to generate new sequences predicted to have high affinity and specificity for a protein of interest. mdpi.com For instance, an AI model could be trained on known enzyme inhibitors to design novel glycyl-peptide derivatives with enhanced inhibitory potential. youtube.com Algorithms like PepMimic can even transform the binding interface of a known protein-protein interaction into a short peptide drug. biorxiv.org

Structure-Activity Relationship (SAR) Prediction: Machine learning models can be trained to predict the structure-activity relationships of a series of compounds. nih.gov By analyzing a dataset of analogs of this compound and their corresponding biological activities (e.g., enzyme inhibition, receptor binding), an ML model can identify the key chemical features that contribute to potency. This predictive capability allows researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources. researchgate.netmdpi.com

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of N-Glycyl-4-aminobenzoic acid ethyl ester?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity. Reference standards with ≥98% purity (e.g., HydrROTICHROM®) ensure accurate quantification .

- Mass Spectrometry (GC-MS or LC-MS): Employ electron ionization (EI) or electrospray ionization (ESI) to confirm molecular weight (e.g., C12H17N3O3, MW 263.29) and fragmentation patterns. GC-MS is effective for volatile derivatives, as demonstrated in ethyl ester profiling .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves structural features like the glycyl amide bond and ethyl ester group. Compare with published spectra (e.g., ethyl N-[(4-aminobenzyl)carbamoyl]glycinate) .

Basic: How should researchers safely handle and store this compound?

Answer:

- Handling: Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation or skin contact, as with structurally similar amides and esters .

- Storage: Store at -20°C in airtight, light-resistant containers. Stability data for analogous compounds (e.g., 4-ethyl-N-phenethylpiperidine) suggest ≥5-year integrity under these conditions .

Advanced: What experimental strategies can resolve contradictions in reported antimicrobial efficacy of this compound?

Answer:

- Strain-Specific Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as efficacy varies with membrane permeability .

- Mechanistic Studies: Use fluorescence microscopy or flow cytometry to assess membrane disruption. Compare with carbamimidoyl-acetic acid ethyl ester, which inhibits B-Raf in cancer cells, suggesting dual mechanisms .

- Dose-Response Analysis: Quantify MIC/MBC values across concentrations (e.g., 0.1–100 µM) to identify threshold effects .

Advanced: How can this compound be integrated into nanoparticle-based drug delivery systems?

Answer:

- Encapsulation: Use solvent evaporation or nanoprecipitation with polymers (e.g., PLGA). Myristic/oleic acid ethyl esters have been successfully encapsulated for sustained release .

- Surface Functionalization: Conjugate the 4-aminobenzoic moiety to targeting ligands (e.g., folate) via carbodiimide chemistry. Validate using dynamic light scattering (DLS) and TEM .

Advanced: What synthetic routes optimize yield and scalability for this compound?

Answer:

- Stepwise Synthesis:

- Purification: Crystallize from ethanol/water (3:1). Purity ≥98% is achievable via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How do structural modifications (e.g., alkyl chain length) affect the compound’s bioactivity?

Answer:

- SAR Studies: Compare with analogs like 4-butyl-benzimidic acid ethyl ester (CAS 887592-01-0). Longer alkyl chains may enhance lipophilicity and membrane penetration but reduce solubility .

- Enzymatic Stability: Test hydrolysis rates in serum using LC-MS. Ethyl esters generally show slower degradation than methyl esters .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.